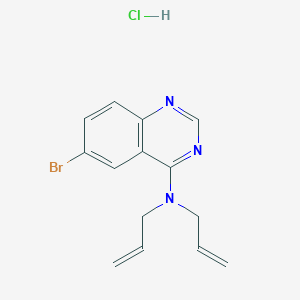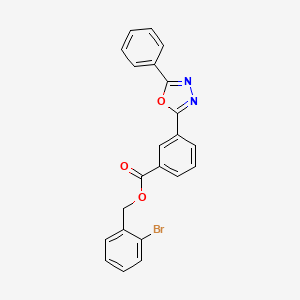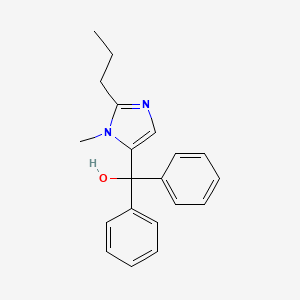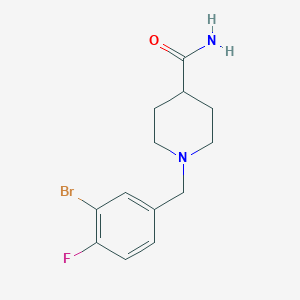
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinazolinamines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. The compound has also been shown to induce DNA damage and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. The compound has also been shown to induce the production of reactive oxygen species, leading to oxidative stress. In addition, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been shown to affect various physiological processes, including cell cycle progression and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. The compound has also been shown to have potent anticancer activity against various cancer cell lines. However, there are also some limitations to using N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its biological effects.
Direcciones Futuras
There are several future directions for the research on N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential applications in combination therapy with other anticancer agents. Furthermore, the elucidation of the compound's mechanism of action and its effects on various signaling pathways could provide insights into its biological activity and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride involves the reaction of 6-bromo-4-quinazolinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via N-allylation of the amine group, followed by quinazoline ring closure to form the desired product. The purity and yield of the product can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound exerts its anticancer effect through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition to cancer therapy, N,N-diallyl-6-bromo-4-quinazolinamine hydrochloride has also been investigated for its antimicrobial and anti-inflammatory activities.
Propiedades
IUPAC Name |
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3.ClH/c1-3-7-18(8-4-2)14-12-9-11(15)5-6-13(12)16-10-17-14;/h3-6,9-10H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIOKWUSCAKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[2-(benzylthio)-1H-benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5221403.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)

![propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5221417.png)

![2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-1,3,4-trimethylbenzene](/img/structure/B5221428.png)
![1-[5-(4-bromophenoxy)pentyl]piperidine](/img/structure/B5221443.png)
![1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5221454.png)
![1-ethyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5221469.png)



![3-{5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}benzonitrile](/img/structure/B5221507.png)